![molecular formula C6H4BrN3 B13067887 4-bromo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13067887.png)
4-bromo-7H-pyrrolo[2,3-c]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-7H-pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyridazine ring, and a bromine atom attached to the fourth position of the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7H-pyrrolo[2,3-c]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate at room temperature. The mixture is then heated to reflux, and the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
化学反応の分析
Types of Reactions
4-Bromo-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
4-Bromo-7H-pyrrolo[2,3-c]pyridazine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and antimicrobial agents.
Biological Studies: It serves as a probe in biological studies to investigate the mechanisms of action of different enzymes and receptors.
Material Science: The compound is used in the development of organic materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-bromo-7H-pyrrolo[2,3-c]pyridazine is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors. The compound’s effects are likely mediated through the inhibition or activation of these targets, leading to changes in cellular signaling pathways and biological processes .
類似化合物との比較
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrole ring structure but differ in the fused ring system, which includes a pyrazine ring instead of a pyridazine ring.
Pyridazine Derivatives: Compounds like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have a similar pyridazine ring but differ in the substituents and fused ring systems.
Uniqueness
4-Bromo-7H-pyrrolo[2,3-c]pyridazine is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable scaffold in medicinal chemistry and other scientific research applications .
特性
分子式 |
C6H4BrN3 |
|---|---|
分子量 |
198.02 g/mol |
IUPAC名 |
4-bromo-7H-pyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H,8,10) |
InChIキー |
CLEIPHTZDPZJKM-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C1C(=CN=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067813.png)
![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
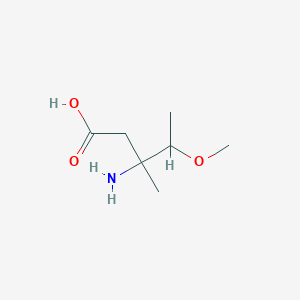
![1-[2-(4-Ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B13067836.png)
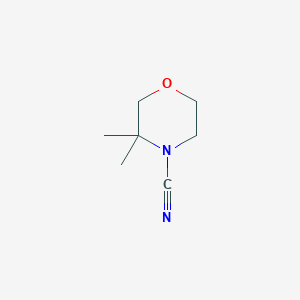
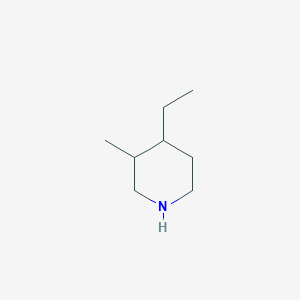
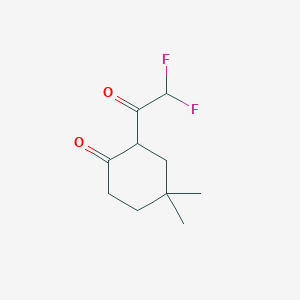
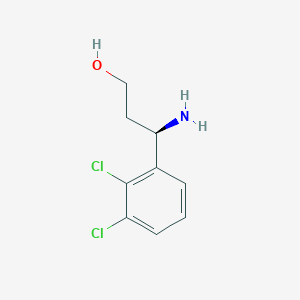
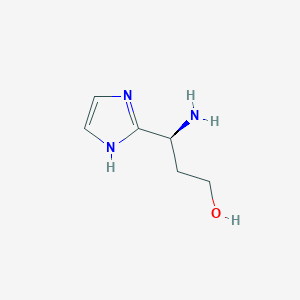
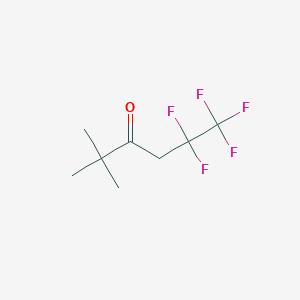
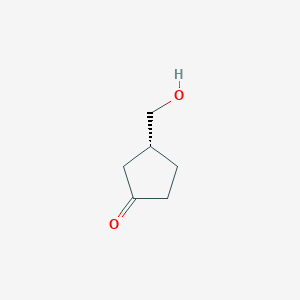
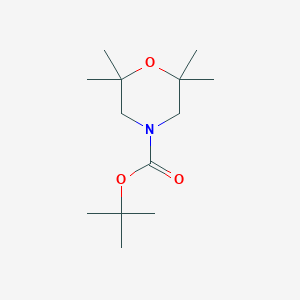
![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)
